molecular formula C9H19NO B6260806 rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans CAS No. 1807939-76-9

rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans

Cat. No.: B6260806
CAS No.: 1807939-76-9
M. Wt: 157.25 g/mol
InChI Key: JIPFBCZZZJBRER-SFYZADRCSA-N
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Description

rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans is a stereochemically defined secondary amine featuring a tetrahydrofuran (oxolane) ring substituted with a bulky tert-butyl group at the 2-position and an aminomethyl group at the 3-position. The trans configuration between the tert-butyl and aminomethyl groups is critical for its conformational rigidity and intermolecular interactions . This compound serves as a versatile chiral building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where stereochemical precision impacts biological activity .

Properties

CAS No.

1807939-76-9

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[(2S,3R)-2-tert-butyloxolan-3-yl]methanamine

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-7(6-10)4-5-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8+/m1/s1

InChI Key

JIPFBCZZZJBRER-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)CN

Canonical SMILES

CC(C)(C)C1C(CCO1)CN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Related Oxolane-Based Methanamines

Compound Name Substituent at C2 Substituent at C3 Ring System Configuration Molecular Weight (g/mol) Key Applications
rac-[(2R,3S)-2-tert-butyloxolan-3-yl]methanamine tert-butyl aminomethyl Oxolane trans ~179.7 (free base)* Pharmaceutical intermediates
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine phenyl aminomethyl Oxolane trans 189.2 (free base) Material science, ligands
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine HCl isopropyl aminomethyl Oxolane cis 245.7 (HCl salt) Agrochemical synthesis
rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine phenyl aminomethyl Piperidine trans 204.3 (free base) Neurological drug candidates

*Estimated based on related compounds in and .

Key Observations:

  • Steric Effects: The tert-butyl group in the target compound introduces significant steric bulk compared to phenyl () or isopropyl () substituents. This enhances rigidity and may improve binding selectivity in enzyme-active sites .
  • Electronic Effects: The oxolane ring’s oxygen atom provides hydrogen-bonding capability, unlike the piperidine derivatives (), where nitrogen offers basicity but different electronic interactions .
  • Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug formulations .

Application Comparisons

  • Pharmaceuticals: The target compound’s tert-butyl group enhances metabolic stability compared to phenyl derivatives (), making it preferable for protease inhibitors or kinase modulators .
  • Agrochemicals: Isopropyl-substituted HCl salts () are favored for foliar applications due to improved solubility, whereas tert-butyl analogs may persist longer in soil .
  • Catalysis: Phenyl-substituted oxolanes () serve as ligands in asymmetric catalysis, leveraging π-π interactions absent in tert-butyl variants .

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